8-Fluoro-3-(pyridin-3-yl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated isoflavanone compound. It is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in the development of pharmaceutical agents .
Preparation Methods
The synthesis of 8-Fluoro-3-(pyridin-3-yl)chroman-4-one involves a one-step gold (I)-catalyzed annulation reaction. This method allows for the efficient production of fluorinated isoflavanones . The reaction conditions typically involve the use of gold (I) catalysts and specific reaction temperatures and times to ensure optimal yield and purity .
Chemical Reactions Analysis
8-Fluoro-3-(pyridin-3-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH levels to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-3-(pyridin-3-yl)chroman-4-one has been extensively studied for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-(pyridin-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens . This mechanism is particularly relevant in the context of breast cancer treatment, where reducing estrogen levels can inhibit tumor growth .
Comparison with Similar Compounds
8-Fluoro-3-(pyridin-3-yl)chroman-4-one can be compared with other fluorinated isoflavanones and bifunctionalized isoflavanones. Similar compounds include:
6-Methoxy-3-(pyridin-3-yl)chroman-4-one: Another potent aromatase inhibitor with similar structural features.
6-Fluoro-3-(pyridin-3-yl)chroman-4-one: Shares the fluorine substitution but differs in the position of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10FNO2 |
---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
8-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10FNO2/c15-12-5-1-4-10-13(17)11(8-18-14(10)12)9-3-2-6-16-7-9/h1-7,11H,8H2 |
InChI Key |
VUOFDHXIEUNPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.